H-Gly-Gly-His-OH H-Gly-Gly-His-OH Gly-Gly-His (GGH) tripeptide with carboxyl-terminal histidine residue is hydrophilic.
Diglycyl-histidine is a tripeptide complexed with cupric ion designed to mimic specific Cu(II) transport site of ascorbate on albumin molecule; glycylglycylhistamine is An amine derived by enzymatic decarboxylation of histidine.
Brand Name: Vulcanchem
CAS No.: 7451-76-5
VCID: VC0526084
InChI: InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)
SMILES: C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN
Molecular Formula: C10H15N5O4
Molecular Weight: 269.26 g/mol

H-Gly-Gly-His-OH

CAS No.: 7451-76-5

Cat. No.: VC0526084

Molecular Formula: C10H15N5O4

Molecular Weight: 269.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

H-Gly-Gly-His-OH - 7451-76-5

Specification

CAS No. 7451-76-5
Molecular Formula C10H15N5O4
Molecular Weight 269.26 g/mol
IUPAC Name 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Standard InChI InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)
Standard InChI Key PDAWDNVHMUKWJR-UHFFFAOYSA-N
Isomeric SMILES C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+]
SMILES C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN
Canonical SMILES C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

H-Gly-Gly-His-OH (C10_{10}H15_{15}N5_{5}O4_{4}) has a molecular weight of 269.26 g/mol and features a linear sequence with a terminal histidine residue. The histidine imidazole side chain provides a primary coordination site for metal ions, while the glycine residues enhance conformational flexibility. Structural analyses reveal that the peptide adopts a β-turn conformation in aqueous solutions, stabilized by hydrogen bonding between the backbone amides .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H15_{15}N5_{5}O4_{4}
Molecular Weight269.26 g/mol
SolubilitySoluble in DMSO, aqueous buffers (pH 4–8)
StabilityStable at -20°C for 1 month

Metal-Binding Capacity

The tripeptide forms stable complexes with Cu2+^{2+} and Ni2+^{2+}, characterized by distinct UV-vis absorption spectra. Cu(II)-H-Gly-Gly-His-OH exhibits a λmax_{\text{max}} at 525 nm (ε = 90 M1^{-1}cm1^{-1}), while the Ni(II) complex shows a λmax_{\text{max}} at 420 nm. Stoichiometric studies confirm a 1:1 metal-to-peptide ratio, with the histidine imidazole, terminal amine, and deprotonated amide nitrogens participating in coordination .

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

H-Gly-Gly-His-OH is synthesized via Fmoc-based SPPS, employing ornithine (Orn) residues to enable tandem array formation. Substituting the terminal glycine with Orn allows side-chain elongation while preserving the N-terminal amine for metal binding. Post-synthesis, reverse-phase HPLC purifies the peptide to >95% purity, with mass spectrometry confirming the molecular ion peak at m/z 269.26 .

Analytical Validation

Circular dichroism (CD) spectroscopy confirms secondary structure formation in the presence of metals, with Cu2+^{2+} inducing a characteristic negative band at 208 nm. Nuclear magnetic resonance (NMR) further resolves the histidine imidazole proton shifts (δ = 7.2–8.5 ppm) upon metal binding .

Applications in Biomedical Research

Peptide Synthesis and Drug Development

As a building block in peptide synthesis, H-Gly-Gly-His-OH facilitates the creation of bioactive conjugates. Its metal-binding domain is grafted onto therapeutic peptides to enhance stability and target specificity. For example, Cu(II)-H-Gly-Gly-His-OH conjugates exhibit nuclease activity, cleaving plasmid DNA at nanomolar concentrations .

Biotechnology and Protein Engineering

In recombinant protein production, this tripeptide acts as a fusion tag to improve protein solubility and yield. Its ability to chelate metal ions enables affinity purification via immobilized metal affinity chromatography (IMAC), reducing downstream processing costs .

Diagnostic Assays

H-Gly-Gly-His-OH serves as an antigen in immunoassays for detecting autoimmune diseases. Anti-metallopeptide antibodies, prevalent in rheumatoid arthritis, bind specifically to the Cu(II)-peptide complex, enabling early diagnosis .

Research Findings: Metallopeptides and Oxidative Catalysis

Tandem Array Metallopeptides

Recent studies demonstrate that linking multiple H-Gly-Gly-His-OH units into tandem arrays (e.g., [(Orn-Gly-His)n_n]) enhances catalytic efficiency. A tetra-metallated peptide (n = 3) oxidizes guanine residues in DNA 4-fold faster than the monomeric form, attributed to cooperative metal interactions .

Mechanism of DNA Cleavage

In the presence of KHSO5_5, Cu(II)-H-Gly-Gly-His-OH generates hydroxyl radicals (*OH) via a Fenton-like reaction. These radicals abstract hydrogen atoms from DNA sugars, inducing strand breaks. Kinetic studies reveal a turnover number (kcat_{\text{cat}}) of 12 min1^{-1}, surpassing many artificial nucleases .

Table 2: DNA Cleavage Efficiency of Metallopeptides

Peptidekcat_{\text{cat}} (min1^{-1})Substrate Specificity
Monomeric Cu(II)-GGH3.2Non-specific
Tetrameric Cu(II)-GGH12.1Guanine-rich regions

Future Directions and Challenges

Targeted Cancer Therapies

Ongoing research explores H-Gly-Gly-His-OH conjugates for site-specific drug activation. For instance, Cu(II)-peptide complexes attached to tumor-homing peptides selectively release cytotoxic radicals in hypoxic tumor microenvironments .

Stability Optimization

Despite its utility, the peptide’s plasma instability limits therapeutic use. PEGylation and D-amino acid substitutions are being tested to resist proteolytic degradation, with preliminary studies showing a 3-fold increase in half-life.

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